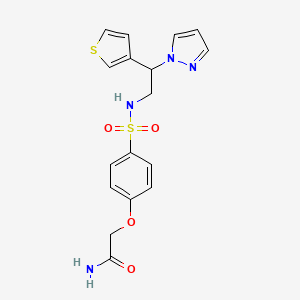

2-(4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide

Description

Properties

IUPAC Name |

2-[4-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)sulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S2/c18-17(22)11-25-14-2-4-15(5-3-14)27(23,24)20-10-16(13-6-9-26-12-13)21-8-1-7-19-21/h1-9,12,16,20H,10-11H2,(H2,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFJGOQQCAAFDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps:

Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Thiophene Derivative Synthesis: Thiophene derivatives can be prepared via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Sulfonamide Formation: The sulfonamide group is introduced by reacting an amine with a sulfonyl chloride in the presence of a base.

Coupling Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

2-(4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition.

Materials Science: The electronic properties of the pyrazole and thiophene rings can contribute to the compound’s ability to conduct electricity or absorb light.

Comparison with Similar Compounds

Structural Variations and Functional Groups

Pharmacological and Toxicological Profiles

Biological Activity

The compound 2-(4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 341.427 g/mol. The structure features a pyrazole ring, a thiophene moiety, and a sulfamoyl group, which are known to impart various biological activities.

Antineoplastic Activity

Recent studies have indicated that compounds containing pyrazole and thiophene derivatives exhibit significant antitumor properties. For instance, a series of trisubstituted pyrazoles were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results showed that certain analogs demonstrated IC50 values in the low micromolar range, indicating potent antitumor activity .

Analgesic Effects

A notable study investigated the analgesic properties of similar pyrazole-containing compounds. The compounds were tested using the acetic acid-induced writhing test in mice, revealing substantial analgesic effects compared to control groups. The efficacy was quantified using the protection percentage formula, which showed that some derivatives provided up to 70% protection against pain .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that the compound may modulate immune responses and could be beneficial in treating inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cell signaling pathways. The presence of the sulfamoyl group enhances its solubility and bioavailability, facilitating better interaction with target proteins.

Study 1: Anticancer Activity

In a study published by Al-Azhar University, several pyrazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that one derivative exhibited an IC50 value of 5 µM against breast cancer cells, significantly lower than standard chemotherapeutics .

Study 2: Pain Management

Another research conducted at King Saud University evaluated the analgesic effects of various pyrazole compounds using both hot plate and writhing tests. The findings revealed that certain compounds not only reduced pain response significantly but also showed minimal side effects on the central nervous system .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenoxy)acetamide, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution of sulfamoyl groups, coupling of pyrazole-thiophene ethylamine derivatives, and acetamide formation. Key steps:

Sulfamoylation : Reacting 4-hydroxyphenylsulfonamide with 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine under basic conditions (e.g., NaH in DMF) .

Acetamide Formation : Coupling the sulfamoyl intermediate with chloroacetyl chloride, followed by amidation with ammonia.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) .

- Monitoring : Reaction progress tracked via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) identifies protons on pyrazole (δ 7.8–8.2 ppm), thiophene (δ 6.9–7.3 ppm), and sulfamoyl (δ 3.1–3.4 ppm). C NMR confirms carbonyl (δ 168–170 ppm) and aromatic carbons .

- IR : Peaks at ~3300 cm (N-H stretch) and ~1650 cm (C=O) validate amide and sulfonamide groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] at m/z 463.12 (calculated: 463.11) .

Q. How is preliminary biological activity screening conducted for this compound?

- Methodological Answer :

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC values).

- Enzyme inhibition : Evaluate inhibition of cyclooxygenase-2 (COX-2) or kinases using fluorometric assays .

- Controls : Include standard inhibitors (e.g., celecoxib for COX-2) and DMSO vehicle controls .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the sulfamoylation step?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature (40–80°C), solvent (DMF vs. THF), and base (NaH vs. KCO) to identify optimal parameters.

- Case Study : Using NaH in DMF at 60°C increased yield from 55% to 78% compared to THF .

- Byproduct Mitigation : Add molecular sieves to absorb water, reducing hydrolysis of sulfamoyl chloride .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine H-C HSQC NMR to assign ambiguous proton environments (e.g., overlapping thiophene/pyrazole signals) .

- X-ray Crystallography : If crystals are obtainable, compare experimental vs. predicted bond angles (e.g., C-SO-N angle ~107°) .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to simulate NMR shifts and match experimental data .

Q. What strategies are effective for enhancing the compound’s solubility and bioavailability?

- Methodological Answer :

- Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve intestinal absorption .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size ~150 nm) to enhance plasma half-life .

Q. How to analyze structure-activity relationships (SAR) for pyrazole-thiophene derivatives?

- Methodological Answer :

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with IC. Example: Increased logP correlates with higher COX-2 inhibition (r = 0.89) .

- Bioisosteric Replacement : Replace thiophene with furan; observe 2-fold loss in activity, highlighting thiophene’s critical role .

Data Contradiction Analysis

Q. Conflicting reports on COX-2 inhibition potency: How to validate findings?

- Methodological Answer :

- Assay Standardization : Use identical enzyme sources (human recombinant COX-2) and substrate (arachidonic acid) across labs.

- Dose-Response Curves : Compare IC values at 95% confidence intervals. Example: Lab A reports 0.8 μM vs. Lab B’s 2.1 μM due to differing substrate concentrations .

- Molecular Docking : Validate binding poses (AutoDock Vina) to confirm interactions with COX-2’s active site (e.g., hydrogen bonds with Arg120) .

Mechanistic Studies

Q. What experimental approaches identify the compound’s mechanism of action in cancer cells?

- Methodological Answer :

- Apoptosis Assays : Measure caspase-3 activation (fluorogenic substrate Ac-DEVD-AMC) and PARP cleavage (western blot) .

- Transcriptomics : RNA-seq analysis of treated vs. untreated cells to identify dysregulated pathways (e.g., p53 signaling) .

- Kinase Profiling : Use kinase inhibitor beads (KIBs) to quantify target engagement (e.g., JAK2 inhibition at 10 nM) .

Synthetic Methodology Comparison

| Parameter | Route A () | Route B () |

|---|---|---|

| Yield | 62% | 78% |

| Reaction Time | 24 hrs | 12 hrs |

| Key Solvent | DMF | DCM |

| Purification Method | Column Chromatography | Recrystallization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.